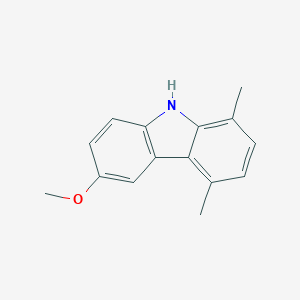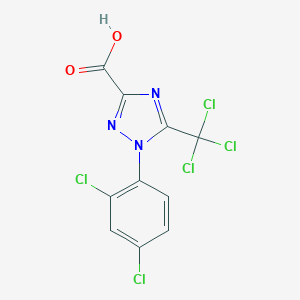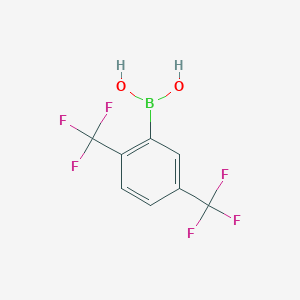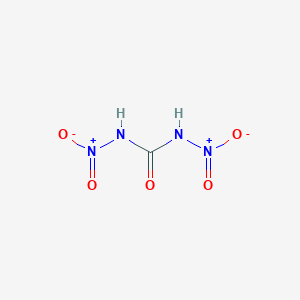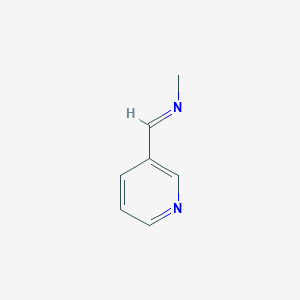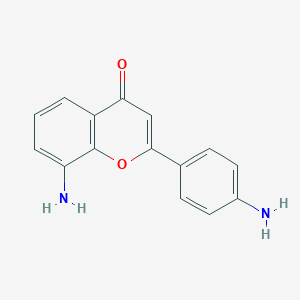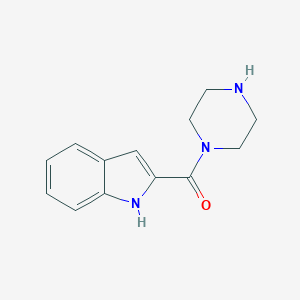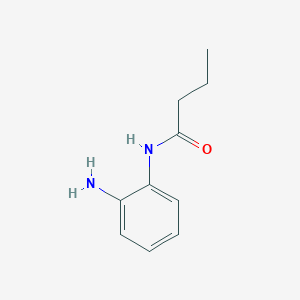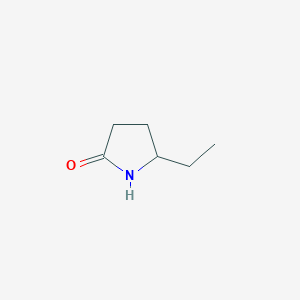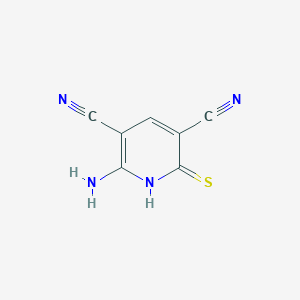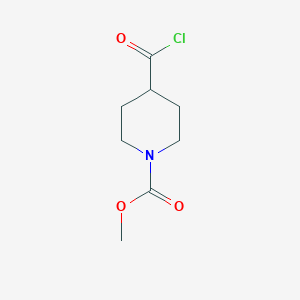![molecular formula C15H21N5O2 B171940 tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate CAS No. 121370-68-1](/img/structure/B171940.png)
tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate is not fully understood. However, it is believed to exert its effects by modulating the activity of various signaling pathways in cells. It has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
Tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate is its broad-spectrum activity against various biological targets. This makes it a versatile tool for studying the role of different signaling pathways in cells and for identifying potential drug targets. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it challenging to prepare stock solutions and to administer the compound to cells or animals at the desired concentrations.
将来の方向性
There are several future directions for research on tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutics. Another area of research is the identification of the specific biological targets of this compound and the elucidation of its mechanism of action. Additionally, the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and diabetes, warrant further investigation.
合成法
The synthesis of tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate with 3H-imidazo[4,5-c]pyridine-4-amine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the target compound in good to excellent yields.
科学的研究の応用
Tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit activity against a wide range of biological targets, including kinases, G protein-coupled receptors, and ion channels. This makes it a promising candidate for the development of novel therapeutics for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
CAS番号 |
121370-68-1 |
|---|---|
製品名 |
tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate |
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC名 |
tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-12-11(4-5-16-13)17-10-18-12/h4-5,10H,6-9H2,1-3H3,(H,17,18) |
InChIキー |
BAZCPVIVPBAEQK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=C2N=CN3 |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=C2N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



